5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide
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Overview
Description
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide is a chemical compound that belongs to the class of pyrroloimidazoles This compound is characterized by its unique structure, which includes a fused pyrrole and imidazole ring system with a sulfonamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide typically involves the use of aminocarbonyl compounds as starting materials. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield . The reaction conditions often include the use of solid alumina and room temperature for the cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: the high-yield synthesis methods mentioned above can be scaled up for industrial applications, ensuring the production of bulk quantities of this compound .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide group and the fused ring system.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophilic reagents for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various functionalized derivatives of the parent compound .
Scientific Research Applications
5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and as a ligand for various biological targets. In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide include 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride and 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole .
Uniqueness: What sets this compound apart from these similar compounds is its sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various scientific research applications .
Properties
CAS No. |
1995072-47-3 |
---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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